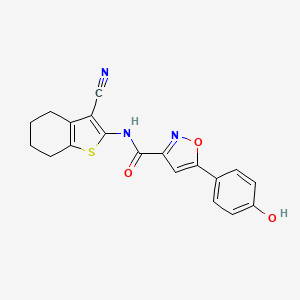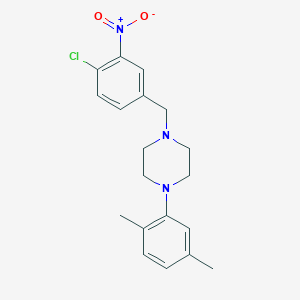![molecular formula C15H15N3O3 B6131944 methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate](/img/structure/B6131944.png)
methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate is not fully understood. However, several research studies have suggested that it exerts its anti-inflammatory, anti-cancer, and antibacterial effects through various mechanisms. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, it has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, it has been shown to exhibit antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate has several advantages for lab experiments. For example, it is relatively easy to synthesize and has been characterized using various analytical techniques. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and antibacterial activity, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate. For example, further studies are needed to fully understand its mechanism of action and to elucidate its biochemical and physiological effects. Additionally, more research is needed to determine its potential applications in various fields, such as anti-inflammatory, anti-cancer, and antibacterial therapy. Furthermore, the development of new synthesis methods and the optimization of existing methods could lead to the production of more potent analogs of this compound. Overall, the potential applications of this compound make it a promising candidate for further research in various scientific fields.
Métodos De Síntesis
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-pyrazinecarboxamide. The final step involves the reaction of the resulting intermediate with methylamine. This synthesis method has been reported in several research articles, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate has shown potential applications in several scientific research fields. In particular, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several research studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been reported to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
methyl 2-(3-methylphenyl)-2-(pyrazine-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-5-11(8-10)13(15(20)21-2)18-14(19)12-9-16-6-7-17-12/h3-9,13H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXVUASLGWBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6131865.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6131872.png)
![4-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6131874.png)

![ethyl 4-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6131885.png)
![4-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B6131887.png)
![3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6131891.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
![ethyl 2-{[3-(1-azepanylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6131909.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6131915.png)
![5-(4,6-dimethoxy-2-pyrimidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6131925.png)

![4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B6131949.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6131957.png)
